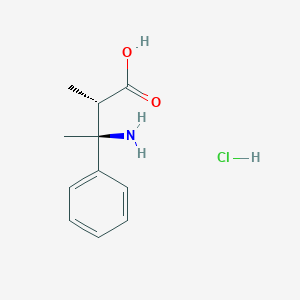![molecular formula C7H8N2O2 B13103033 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 61891-74-5](/img/structure/B13103033.png)
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various methods. One common approach involves a three-step process:
Formation of a Domino Imine: This step involves the reaction of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Intramolecular Annulation: The addition of propargylamine to the obtained acetylenes results in the formation of N-propargylenaminones.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophilic reagents such as amines or electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other similar compounds, such as:
5H-Pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]pyrazine Derivatives: These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its diverse biological activities and its potential as a scaffold for drug discovery .
Propiedades
Número CAS |
61891-74-5 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h2H,1,3-4H2,(H,8,11) |
Clave InChI |
SQKSYNMJFDKARV-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=O)CNC(=O)C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


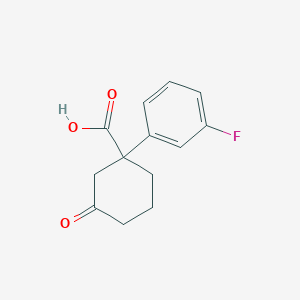
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
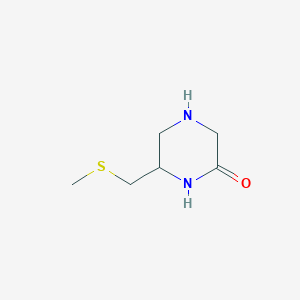
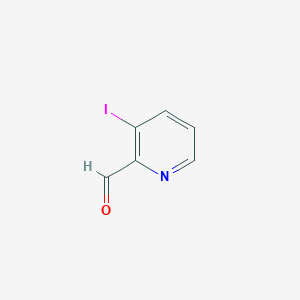
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13103003.png)



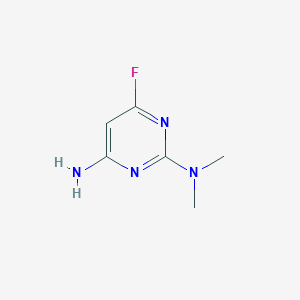
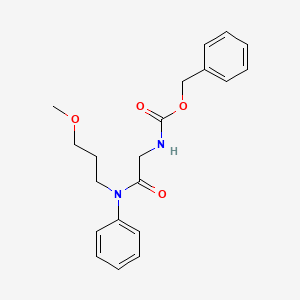

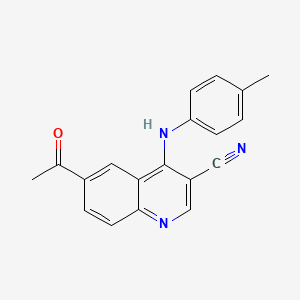
![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)
